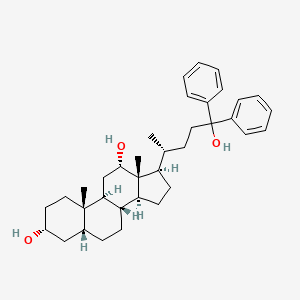

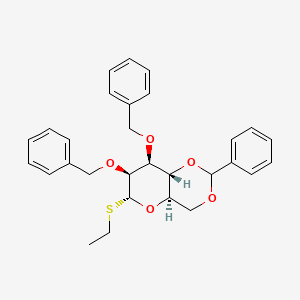

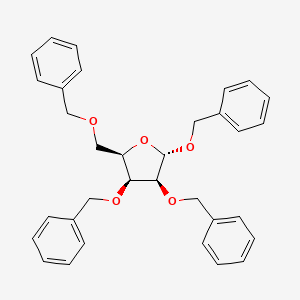

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside, also known as benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside (BTBP), is a glycoside derived from natural sources and is widely used in the synthesis of various compounds. It is a useful building block for the synthesis of complex carbohydrates and glycosides. BTBP is also used for the preparation of glycosides, oligosaccharides, and polysaccharides.

科学的研究の応用

Synthesis of Glycosidase Inhibitors

This compound is used in the synthesis of glycosidase inhibitors, which are important in the study of various biological processes and potential treatments for diseases like diabetes and cancer. Glycosidase inhibitors can help understand enzyme mechanisms and the role of carbohydrates in health and disease .

Development of Glycomimetics

Glycomimetics are molecules that mimic the structure of sugars and can interfere with biological processes involving carbohydrates. Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside serves as a precursor in the creation of these compounds, which have therapeutic potential in treating bacterial and viral infections .

Carbohydrate-Based Drug Delivery Systems

The compound’s structure allows for the development of carbohydrate-based drug delivery systems. These systems can improve the bioavailability and efficacy of drugs, particularly in targeting specific cells or tissues .

Synthesis of Dopamine Prodrugs

Researchers use this compound to synthesize dopamine prodrugs. These prodrugs can cross the blood-brain barrier more effectively than dopamine itself, potentially offering new ways to treat Parkinson’s disease .

Creation of Bioactive Esters

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is involved in the synthesis of bioactive esters. These esters have applications ranging from antimicrobial to anti-inflammatory properties and are also used in cosmetic formulations .

Pharmaceutical Applications

Due to its amphiphilic properties, the compound is used in pharmaceutical applications, including as an emulsifier and in the formulation of biodegradable detergents. It’s also explored for its potential in creating bioactive compounds .

Enzyme Mechanism Studies

The compound is utilized in studying the mechanisms of enzymes that process carbohydrates. Understanding these mechanisms can lead to the development of new inhibitors that can regulate enzyme activity involved in disease states .

Research on Metabolic Pathways

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside is used in research on metabolic pathways involving carbohydrates. This research can uncover new insights into how diseases like diabetes develop and how they can be better managed or treated .

特性

IUPAC Name |

(2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBFDNDNLXVKNK-GJBCSVNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。